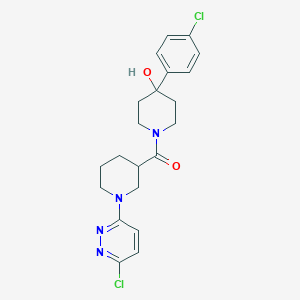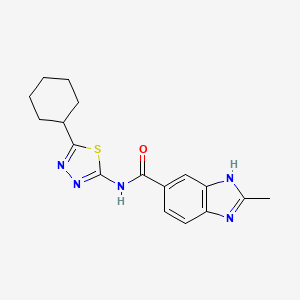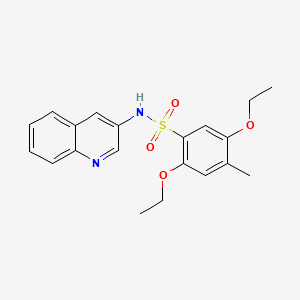
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinolines and benzenesulfonamides This compound is known for its unique chemical structure, which includes a quinoline moiety attached to a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
化学反応の分析
Types of Reactions
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学的研究の応用
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Acts as an inhibitor in various biochemical assays, particularly in the study of enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as a potent reversible inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) activity . The inhibition is uncompetitive with respect to the phosphate donor substrate and noncompetitive with respect to the acceptor substrate, indicating an allosteric inhibition mechanism. This compound also exhibits little or no inhibitory activity in over 250 assays involving other enzymes, highlighting its specificity.
類似化合物との比較
Similar Compounds
- 2,5-dimethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide
- 2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide
Uniqueness
2,5-diethoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the quinoline moiety. This structural uniqueness contributes to its distinct chemical properties and biological activities compared to other similar compounds.
特性
分子式 |
C20H22N2O4S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
2,5-diethoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N2O4S/c1-4-25-18-12-20(19(26-5-2)10-14(18)3)27(23,24)22-16-11-15-8-6-7-9-17(15)21-13-16/h6-13,22H,4-5H2,1-3H3 |
InChIキー |
XSPPMUYXWQSPPU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B15104874.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104891.png)
![2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one](/img/structure/B15104898.png)
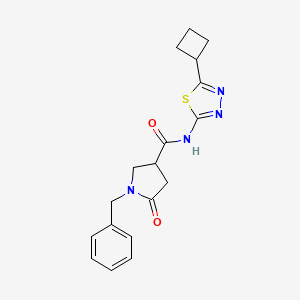
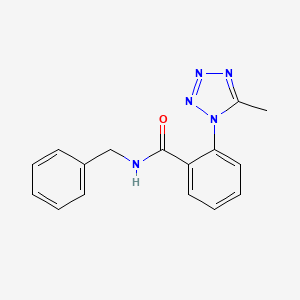
![N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B15104925.png)
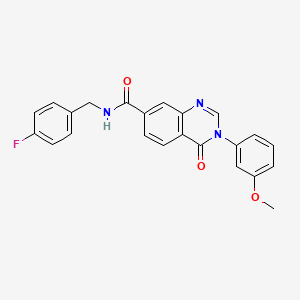
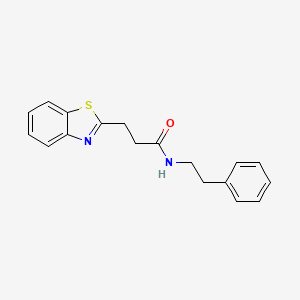

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B15104946.png)
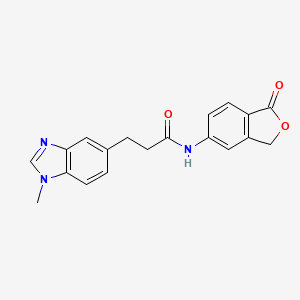
![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15104958.png)
